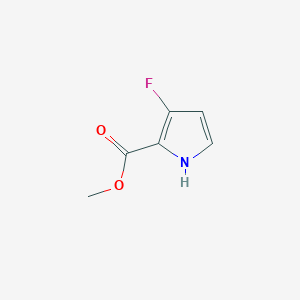

Methyl 3-fluoro-1H-pyrrole-2-carboxylate

Description

Significance of Fluorine Substitution in Heterocyclic Chemistry

The introduction of fluorine atoms into heterocyclic compounds is a widely employed strategy in modern chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals. The unique physicochemical properties of the carbon-fluorine (C-F) bond can profoundly influence the biological and chemical characteristics of a molecule. Generally, the inclusion of fluorine can increase a compound's lipophilicity and metabolic stability, which in turn may enhance its bioavailability and its affinity for target proteins. nih.gov It is estimated that over 20% of all pharmaceuticals on the market contain fluorine, a testament to the element's significant impact on drug design. nih.gov The strategic placement of fluorine can alter a molecule's conformation, pKa, and electronic distribution, providing chemists with a powerful tool to fine-tune its properties for specific applications. nih.govnih.gov

Overview of Pyrrole (B145914) Scaffolds in Organic Synthesis and Chemical Biology

Pyrroles are a fundamental class of five-membered aromatic heterocyclic compounds that are ubiquitous in nature and synthetic chemistry. biolmolchem.combohrium.com The pyrrole ring is a core structural motif in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. researchgate.netnih.gov Its presence is critical to the function of essential biomolecules such as heme, chlorophyll, and vitamin B12. In the realm of medicinal chemistry, pyrrole derivatives have demonstrated a broad spectrum of pharmacological activities, serving as scaffolds for antibacterial, antiviral, anticancer, and anti-inflammatory agents. bohrium.comresearchgate.netnih.gov The versatility of the pyrrole scaffold also makes it a valuable building block in organic synthesis, where it serves as a precursor for the construction of more complex heterocyclic systems. researchgate.net Researchers continue to develop efficient synthetic strategies to access pyrroles with diverse substitution patterns, enabling the exploration of new chemical space and the creation of novel functional molecules. acs.org

Historical Context and Evolution of Research on Substituted Pyrrole-2-carboxylates

The study of pyrrole chemistry dates back to the 19th century, with the development of seminal synthetic methods like the Knorr, Paal-Knorr, and Hantzsch pyrrole syntheses, which are still in use today. acs.org Research into substituted pyrrole-2-carboxylates, a specific class of pyrrole derivatives, has evolved significantly over the decades. Initially, interest was driven by their occurrence in natural products. For instance, pyrrole-2-carboxaldehyde derivatives, which are structurally related to pyrrole-2-carboxylates, have been isolated from various natural sources, including fungi, plants, and microorganisms. nih.govnih.gov

The advent of modern synthetic methodologies has greatly expanded the accessibility and diversity of substituted pyrrole-2-carboxylates. The development of transition-metal-catalyzed cross-coupling reactions, for example, has enabled the efficient introduction of a wide range of substituents onto the pyrrole ring. chemicalbook.com More recent innovations include skeletal editing strategies that allow for the direct modification of the pyrrole core itself. acs.orgacs.org The synthesis of fully substituted pyrroles, which are often challenging to prepare, has become a key objective due to their prevalence in biologically active molecules and pharmaceuticals. acs.org The commercial availability of specific building blocks, such as ethyl 3-fluoro-1H-pyrrole-2-carboxylate, has further accelerated research in this area, providing a starting point for the synthesis of complex target molecules. nih.gov

Research Scope and Objectives Pertaining to Methyl 3-fluoro-1H-pyrrole-2-carboxylate

This compound is a specialized building block that has gained importance in synthetic chemistry. Research involving this compound is primarily focused on its utility as a starting material for the construction of more complex and highly functionalized molecules. The strategic placement of the fluorine atom at the 3-position and the methyl carboxylate at the 2-position makes it a versatile synthon for creating a variety of substituted pyrrole derivatives.

The primary objectives of research pertaining to this compound include:

Synthesis of Novel Bioactive Molecules: Leveraging the known benefits of fluorine substitution, researchers utilize this compound to synthesize new compounds for evaluation in drug discovery programs. The pyrrole core, combined with the fluorine atom, provides a privileged scaffold for developing agents with potential therapeutic applications.

Development of New Synthetic Methodologies: The reactivity of the fluorinated pyrrole ring is a subject of study, with the aim of developing new chemical transformations. This includes exploring reactions at the N-H position, the ester functionality, and the remaining C-H positions on the pyrrole ring.

Materials Science Applications: The electronic properties imparted by the fluorine atom make this and related compounds of interest in the field of materials science for the development of novel organic electronic materials.

A key aspect of the research is the use of this compound in multi-step synthetic sequences. For instance, ethyl 3-fluoro-1H-pyrrole-2-carboxylate, a closely related compound, is noted as a key building block for a drug candidate targeting the hepatitis B virus, highlighting the practical application of such fluorinated pyrroles. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C6H6FNO2 |

|---|---|

Molecular Weight |

143.12 g/mol |

IUPAC Name |

methyl 3-fluoro-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C6H6FNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3 |

InChI Key |

IBPGSWXSNFTJJS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CN1)F |

Origin of Product |

United States |

Reactivity Profiles and Chemical Transformations of Methyl 3 Fluoro 1h Pyrrole 2 Carboxylate

Reactions at the Pyrrole (B145914) Nitrogen

The nitrogen atom of the pyrrole ring in methyl 3-fluoro-1H-pyrrole-2-carboxylate is a key site for functionalization, allowing for the introduction of various alkyl and aryl substituents. The reactivity of the N-H bond is significantly modulated by the electronic effects of the fluorine atom.

N-Alkylation and N-Arylation Reactions

N-alkylation of pyrrole derivatives can be readily achieved by deprotonation of the N-H group with a strong base, followed by reaction with an alkyl halide. For instance, pyrrole can be deprotonated using bases like butyllithium (B86547) or sodium hydride to form a nucleophilic alkali pyrrolide, which then reacts with electrophiles such as iodomethane (B122720) to yield N-methylpyrrole. wikipedia.org In ionic liquids like [Bmim][PF6] or [Bmim][BF4], highly regioselective N-substitution of pyrrole with alkyl halides occurs in the presence of a base. organic-chemistry.org

For the N-arylation of pyrroles, copper-catalyzed cross-coupling reactions are prominent methods. acs.org The Ullmann condensation, a classic method for forming N-aryl bonds, involves the reaction of an N-H containing heterocycle with an aryl halide, often in the presence of a copper catalyst. acs.orgresearchgate.net L-proline has been shown to be an effective additive in Ullmann-type coupling reactions of aryl iodides with various nitrogen heterocycles, including pyrroles. researchgate.net More recently, the Chan-Lam coupling has emerged as a powerful tool for N-arylation under milder conditions. wikipedia.org This reaction utilizes aryl boronic acids as the aryl source in the presence of a copper catalyst and can often be conducted at room temperature and open to the air. wikipedia.orgorganic-chemistry.org While pyrrole and indole (B1671886) can sometimes give poor yields in Chan-Lam couplings, electron-deficient pyrroles tend to undergo N-arylation in good yields. rsc.org

| Reaction Type | General Reagents & Conditions | Product Type |

|---|---|---|

| N-Alkylation | 1. Strong base (e.g., NaH, BuLi) 2. Alkyl halide (e.g., CH₃I) | N-Alkyl-3-fluoropyrrole-2-carboxylate |

| Ullmann N-Arylation | Aryl halide, Copper catalyst, Base (e.g., K₂CO₃), Ligand (e.g., L-proline) | N-Aryl-3-fluoropyrrole-2-carboxylate |

| Chan-Lam N-Arylation | Aryl boronic acid, Copper catalyst (e.g., Cu(OAc)₂), Base, Oxidant | N-Aryl-3-fluoropyrrole-2-carboxylate |

Influence of Fluorine on N-H Acidity and Reactivity

The acidity of the N-H proton in pyrroles is a critical factor governing their reactivity in deprotonation-alkylation sequences. The pKa of the N-H proton in unsubstituted pyrrole is approximately 17.5. wikipedia.org The introduction of a fluorine atom at the 3-position is expected to increase the acidity of the N-H proton due to the strong electron-withdrawing inductive effect of fluorine. This effect stabilizes the resulting pyrrolide anion, making the parent compound a stronger acid.

The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic systems. dalalinstitute.com Fluorine has a positive Hammett sigma constant (σp = +0.06, σm = +0.34), indicating its electron-withdrawing nature. researchgate.net This electron-withdrawing character enhances the acidity of the N-H proton, facilitating its removal by a base and potentially allowing for the use of milder reaction conditions for N-alkylation and N-arylation reactions compared to the non-fluorinated analogue.

Reactions Involving the Carboxylate Functionality

The methyl ester group at the 2-position of the pyrrole ring is amenable to a variety of chemical transformations, providing a handle for further molecular elaboration.

Hydrolysis to Pyrrole-2-carboxylic Acid Derivatives

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification. A procedure for the hydrolysis of the analogous ethyl 3-fluoro-5-methyl-1H-pyrrole-2-carboxylate (a related compound) involves heating with 10 M aqueous sodium hydroxide in ethanol (B145695), followed by acidification with hydrochloric acid to precipitate the carboxylic acid in good yield. acs.org A similar protocol would be applicable to this compound.

Amidation and Reduction Reactions

The carboxylate group can be converted into an amide, a common functional group in biologically active molecules. Amidation can be achieved by direct reaction with an amine, often facilitated by a coupling agent to activate the carboxylic acid (formed in situ or pre-formed by hydrolysis). Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or phosphonium-based reagents like HBTU. nih.govacs.orggoogle.com Alternatively, a non-traditional approach for the synthesis of pyrrole carboxamides from pyrrole carboxaldehydes and amines has been reported, proceeding via an oxidative amidation involving pyrrole acyl radicals. rsc.org

Reduction of the methyl ester functionality affords the corresponding primary alcohol, (3-fluoro-1H-pyrrol-2-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the reduction of esters to alcohols. masterorganicchemistry.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to effect this transformation. libretexts.orgyoutube.com The reduction with LiAlH₄ is usually performed in an anhydrous ethereal solvent like THF, followed by a careful aqueous workup to quench the excess reagent and liberate the alcohol product. masterorganicchemistry.com

| Reaction | Typical Reagents & Conditions | Product |

|---|---|---|

| Hydrolysis | 1. NaOH (aq), EtOH, heat 2. HCl (aq) | 3-Fluoro-1H-pyrrole-2-carboxylic acid |

| Amidation | Amine, Coupling agent (e.g., HBTU, EDCI), Base | 3-Fluoro-1H-pyrrole-2-carboxamide derivative |

| Reduction | 1. LiAlH₄, dry THF 2. Aqueous workup | (3-Fluoro-1H-pyrrol-2-yl)methanol |

Electrophilic and Nucleophilic Substitution on the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system and typically undergoes electrophilic substitution. However, the presence of both an electron-withdrawing fluorine atom and a carboxylate group, as well as the potential for N-H deprotonation, complicates the reactivity pattern.

Pyrrole is more reactive towards electrophilic aromatic substitution than benzene, with reactions typically occurring at the 2-position. mdpi.com For 3-substituted pyrroles, the position of further substitution is directed by the existing substituent. The fluorine at the 3-position and the carboxylate at the 2-position are both deactivating, electron-withdrawing groups, which would be expected to direct incoming electrophiles to the 4- and 5-positions. The Vilsmeier-Haack formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate, for example, yields a mixture of the 4- and 5-formylated products. acs.org Halogenation of pyrroles can be achieved with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). nih.gov Nitration and sulfonation are also common electrophilic aromatic substitutions. thieme-connect.commasterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) on the pyrrole ring is less common due to its electron-rich nature. However, the presence of the strongly electron-withdrawing fluorine atom can make the ring susceptible to nucleophilic attack, particularly at the carbon bearing the fluorine. masterorganicchemistry.comstackexchange.com The reaction is further facilitated if there are other electron-withdrawing groups on the ring that can stabilize the intermediate Meisenheimer complex. masterorganicchemistry.com In some cases, photoredox catalysis can enable the nucleophilic aromatic substitution of unactivated fluoroarenes. nih.gov

Hydrogen Substitution Reactions

Electrophilic substitution is a characteristic reaction of pyrroles, which are generally more reactive than benzene. onlineorganicchemistrytutor.com In an unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 (α) position due to the superior stabilization of the resulting cationic intermediate (arenium ion) through resonance. onlineorganicchemistrytutor.comvedantu.com

For this compound, the C2 position is already occupied by the methyl carboxylate group. The remaining unsubstituted positions are C4 and C5. The directing effects of the existing substituents determine the site of further substitution.

Fluorine at C3: The fluorine atom exerts a dual electronic effect: a strong -I (inductive) effect, which deactivates the ring towards electrophilic attack, and a +M (mesomeric) or resonance effect, which is π-donating and directs incoming electrophiles to the ortho (C2, C4) and para (C5, though less common in pyrroles) positions. libretexts.org

Methyl Carboxylate at C2: This group is strongly electron-withdrawing (-I and -M effects) and acts as a meta-director, which in this case corresponds to the C4 position.

The combined influence of these groups suggests that the C4 position is electronically favored for electrophilic attack, as it is activated by the resonance effect of the fluorine and the directing effect of the carboxylate group. The C5 position is primarily activated by the nitrogen atom of the pyrrole ring itself. Experimental evidence from formylation reactions confirms that electrophilic substitution can occur at both the C4 and C5 positions. nih.gov The use of bulky protecting groups on the pyrrole nitrogen, such as the triisopropylsilyl (TIPS) group, is a known strategy to sterically hinder the C2 and C5 positions and promote electrophilic substitution at the C3 and C4 positions in other pyrrole systems. quimicaorganica.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to heterocyclic compounds, including pyrroles. researchgate.netresearchgate.net The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a prominent example. researchgate.netnih.gov

For this compound, cross-coupling reactions would typically involve first converting one of the C-H bonds at the C4 or C5 position into a C-Halogen or C-boronic ester bond. For instance, iridium-catalyzed C-H borylation of Methyl 1H-pyrrole-2-carboxylate has been shown to selectively occur at the C5 position, yielding a boronic ester that readily participates in Suzuki couplings with various aryl bromides. nih.gov This suggests a viable pathway for the functionalization of this compound at the C5 position.

While direct C-F bond activation for cross-coupling is challenging due to the high bond strength, it has been achieved in some systems, particularly with electron-deficient aryl fluorides. mdpi.comrsc.org However, it is more common to utilize the C-F bond's electronic influence on the reactivity of other sites. The synthesis of related compounds like Methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate often employs a Suzuki coupling between a boronic acid and a halogenated pyrrole precursor, highlighting the utility of this reaction class in building complex fluorinated pyrroles. A wide range of palladium catalysts and ligands are available to facilitate the coupling of various pyrrole derivatives with aryl chlorides, bromides, and iodides. scilit.com

Vilsmeier-Haack Formylation and Other Formylation Methods

The Vilsmeier-Haack reaction is a mild and effective method for formylating electron-rich aromatic and heterocyclic compounds using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). nih.govambeed.com

The formylation of a close analog, Ethyl 3-fluoro-1H-pyrrole-2-carboxylate, has been studied and provides direct insight into the reactivity of this system. nih.gov The reaction with the Vilsmeier reagent (POCl₃/DMF) results in the introduction of a formyl (-CHO) group onto the pyrrole ring. Notably, the reaction is not completely regioselective and yields a mixture of the C4 and C5 formylated products. nih.gov

| Product | Position of Formylation | Observed Ratio |

|---|---|---|

| Ethyl 3-fluoro-4-formyl-1H-pyrrole-2-carboxylate | C4 | 43% |

| Ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate | C5 | 57% |

Other formylation methods applicable to aromatic compounds include the Duff reaction (using hexamine), the Reimer-Tiemann reaction (using chloroform), and the Gattermann-Koch reaction (using carbon monoxide and HCl), though their applicability and regioselectivity on this specific substrate would require experimental validation. wikipedia.orgwikipedia.org

Regioselectivity in Further Functionalization

As demonstrated by the Vilsmeier-Haack formylation, further functionalization of this compound shows modest regioselectivity. nih.gov The formation of both C4 and C5 substituted isomers indicates that the electronic activation provided by the substituents and the inherent reactivity of the pyrrole ring lead to two competing reaction pathways.

Attack at C4: This position is favored by the meta-directing effect of the C2-carboxylate and the ortho-directing resonance effect of the C3-fluoro substituent. pearson.com

Attack at C5: This position is activated by the strong electron-donating ability of the pyrrole ring nitrogen, which directs electrophiles to the adjacent α-positions (C2 and C5).

The observed product ratio (C5 > C4) in the formylation of the ethyl ester analog suggests that for this particular electrophile, the directing effect of the ring nitrogen to the C5 position slightly outweighs the combined directing influence towards the C4 position. nih.gov The regiochemical outcome can be sensitive to the nature of the electrophile and the reaction conditions. For instance, bulkier electrophiles might show a different selectivity profile due to steric hindrance. Therefore, achieving high regioselectivity in the further functionalization of this compound may require careful selection of reagents and optimization of reaction conditions.

Stability and Degradation Pathways Under Research Conditions

The stability of this compound under typical research and laboratory conditions is influenced by both the robust nature of the carbon-fluorine bond and the inherent chemical properties of the pyrrole ring.

The C-F bond is the strongest single bond to carbon, which imparts significant chemical and thermal stability to organofluorine compounds. nih.gov This makes the fluorine substituent itself highly resistant to cleavage. Consequently, degradation is more likely to initiate at other points in the molecule.

Pyrrole and its simple derivatives can be susceptible to degradation via oxidation and polymerization, especially in the presence of strong oxidizing agents or upon prolonged exposure to air and light. researchgate.net However, the presence of electron-withdrawing groups, such as the methyl carboxylate group on this compound, generally increases the stability of the pyrrole ring towards oxidation by lowering the electron density of the ring system.

Studies on the photodegradation of other pyrrole-containing compounds have shown that both direct and indirect photolysis can occur, with the specific degradation pathway and rate being highly dependent on the substituents on the pyrrole ring. mcneill-group.org

Microbial degradation of fluorinated compounds is known to occur in the environment, although it is often a slow process. nih.govnih.gov The stability of the C-F bond makes these molecules generally recalcitrant. nih.gov Degradation pathways, when they do occur, often involve enzymatic attack on other parts of the molecule, which can lead to eventual defluorination. mdpi.com

Advanced Spectroscopic and Structural Characterization of Methyl 3 Fluoro 1h Pyrrole 2 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For Methyl 3-fluoro-1H-pyrrole-2-carboxylate, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the N-H proton, the two pyrrole (B145914) ring protons, and the methyl ester protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the fluorine atom and the carboxylate group.

The N-H proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 8.0-9.0 ppm, though its position and broadness can be highly dependent on solvent and concentration. The two protons on the pyrrole ring, H-4 and H-5, will appear as distinct multiplets due to homo- and heteronuclear coupling.

H-5: This proton is adjacent to a CH group and is coupled to H-4. It is also subject to a smaller four-bond coupling to the fluorine atom (⁴JH-F). This would likely result in a triplet of doublets.

H-4: This proton is situated between a CH group (H-5) and the carbon bearing the fluorine atom. It will exhibit coupling to H-5 and a larger three-bond coupling to the fluorine atom (³JH-F). This would likely appear as a doublet of doublets.

The methyl protons of the ester group (-OCH₃) will be the most shielded, appearing as a sharp singlet further upfield, typically around δ 3.8 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| N-H | 8.0 - 9.0 | br s | - |

| H-5 | ~7.0 | td | ³JH4-H5 = 3-4 Hz, ⁴JH5-F = 2-3 Hz |

| H-4 | ~6.5 | dd | ³JH4-H5 = 3-4 Hz, ³JH4-F = 4-5 Hz |

Note: Predicted values are based on the analysis of similar fluorinated pyrrole structures and general NMR principles. Actual values may vary based on solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum of this compound will provide information on the carbon skeleton. The chemical shifts are significantly influenced by the electronegativity of the attached atoms, with the carbon directly bonded to fluorine showing a characteristic large one-bond C-F coupling (¹JC-F).

C-2 (Carbonyl Carbon): This carbon will appear at a downfield chemical shift, typically in the range of δ 160-165 ppm.

C-3 (Fluorine-bearing Carbon): This carbon will be observed at a very downfield position due to the direct attachment of the highly electronegative fluorine atom. Its signal will be split into a doublet with a large coupling constant (¹JC-F), estimated to be in the range of 230-260 Hz.

C-4 and C-5: These sp² carbons of the pyrrole ring will resonate in the aromatic region. C-4 will exhibit a smaller two-bond C-F coupling (²JC-F), while C-5 will show an even smaller three-bond coupling (³JC-F).

Methyl Carbon (-OCH₃): This carbon will appear at the most upfield position, typically around δ 50-55 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| C=O | 160 - 165 | s | - |

| C-3 | 145 - 155 | d | ¹JC-F = 230-260 Hz |

| C-2 | 120 - 130 | d | ²JC-F = 10-20 Hz |

| C-5 | 110 - 120 | d | ³JC-F = 3-5 Hz |

| C-4 | 105 - 115 | d | ²JC-F = 20-30 Hz |

Note: Predicted values are based on analogous structures and established C-F coupling trends. libretexts.org

¹⁹F NMR is a powerful tool for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. In the case of this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-3 position. The chemical shift of this fluorine will be indicative of its electronic environment.

The signal will be split into a doublet of doublets due to coupling with the adjacent protons, H-4 (³JF-H4) and H-5 (⁴JF-H5). This technique is particularly useful for distinguishing between regioisomers. For instance, the ¹⁹F NMR spectrum of a potential 2-fluoro or 4-fluoro isomer would exhibit a distinctly different chemical shift and coupling pattern, allowing for unambiguous assignment of the fluorine's position on the pyrrole ring. The chemical shift range for trifluoromethyl groups in various environments has been studied, providing a basis for predicting the approximate chemical shift of the fluorine in this compound. dovepress.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of H-4 and H-5, confirming their vicinal relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks between H-4 and C-4, H-5 and C-5, and the methyl protons with the methyl carbon, confirming their direct attachments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

The N-H proton to C-2 and C-5.

H-4 to C-2, C-3, and C-5.

H-5 to C-3 and C-4.

The methyl protons to the carbonyl carbon (C=O).

These correlations provide irrefutable evidence for the arrangement of the functional groups and the substitution pattern on the pyrrole ring. For related fluorinated aromatic systems, through-space H-F and C-F couplings can sometimes be observed, providing further conformational information. acs.org

Vibrational Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational modes. The IR spectrum of this compound is expected to show several characteristic absorption bands.

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring.

C-H Stretch (aromatic): Weaker absorptions above 3000 cm⁻¹ are anticipated for the C-H stretching vibrations of the pyrrole ring.

C=O Stretch (ester): A strong, sharp absorption band is expected in the range of 1700-1730 cm⁻¹ due to the stretching vibration of the ester carbonyl group. The position of this band is influenced by conjugation with the pyrrole ring.

C=C Stretch (aromatic): Absorptions of medium intensity are expected in the 1500-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations within the pyrrole ring.

C-F Stretch: A strong absorption band in the region of 1000-1100 cm⁻¹ is characteristic of the C-F stretching vibration.

C-O Stretch (ester): A strong band corresponding to the C-O stretching of the ester group is expected around 1200-1300 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3300 - 3400 | Moderate |

| Aromatic C-H | Stretch | 3000 - 3100 | Weak |

| Ester C=O | Stretch | 1700 - 1730 | Strong, Sharp |

| Aromatic C=C | Stretch | 1500 - 1600 | Medium |

| C-O | Stretch | 1200 - 1300 | Strong |

These characteristic IR frequencies provide a rapid and effective method for confirming the presence of the key functional groups in the target molecule. lumenlearning.comlibretexts.orglibretexts.org

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Studies

Raman spectroscopy provides valuable insights into the vibrational modes of this compound, offering a molecular fingerprint. Theoretical and experimental studies on related pyrrole derivatives allow for the prediction of characteristic Raman bands. nih.govnih.gov The spectrum is expected to be dominated by vibrations of the pyrrole ring, the carboxylate group, and the C-F bond.

Key vibrational modes anticipated for this compound include N-H stretching, C=O stretching of the ester, C-F stretching, and various pyrrole ring stretching and bending modes (C=C, C-N, C-C). researchgate.net Density Functional Theory (DFT) calculations on similar molecules, such as methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, have been used to assign these vibrational frequencies with good agreement to experimental data. nih.gov

Table 1: Predicted Characteristic Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch | ~3400-3500 | Position is sensitive to hydrogen bonding. |

| C-H Stretch (Aromatic/Ring) | ~3100-3150 | Characteristic of the pyrrole ring protons. |

| C-H Stretch (Methyl) | ~2950-3000 | From the methyl ester group. |

| C=O Stretch (Ester) | ~1680-1720 | A strong, characteristic band. researchgate.net |

| C=C Ring Stretch | ~1550-1600 | A fundamental vibration of the pyrrole ring. |

| C-N Ring Stretch | ~1350-1400 | In-ring stretching mode. |

Surface-Enhanced Raman Scattering (SERS) is a powerful technique to overcome the often weak signals in conventional Raman spectroscopy. numberanalytics.com By adsorbing the analyte onto a roughened noble metal surface (typically silver or gold), signal enhancements of many orders of magnitude can be achieved, enabling detection at very low concentrations. numberanalytics.com While specific SERS studies on this compound are not extensively documented, the principles can be inferred from studies on other pyrrole and aromatic compounds. researchgate.net The adsorption geometry on the metal surface would significantly influence the SERS spectrum, with vibrations of moieties closest to the surface showing the greatest enhancement. The carboxylate group and the π-system of the pyrrole ring are likely interaction sites with the metal nanoparticles.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to confirm its elemental composition. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of the constituent elements. sisweb.comwarwick.ac.uk For this compound (C₆H₆FNO₂), the exact mass of the protonated molecule, [M+H]⁺, is a key value for its identification.

Table 2: Calculation of Monoisotopic Mass for [C₆H₇FNO₂]⁺

| Element | Isotope | Quantity | Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 6 | 12.000000 | 72.000000 |

| Hydrogen | ¹H | 7 | 1.007825 | 7.054775 |

| Fluorine | ¹⁹F | 1 | 18.998403 | 18.998403 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Oxygen | ¹⁶O | 2 | 15.994915 | 31.989830 |

| Total | | | [M+H]⁺ | 144.046082 |

Note: The mass of the added proton (H⁺) is included in the calculation. The mass of the electron is generally considered in high-accuracy calculations. researchgate.net

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a spectrum of daughter ions. The fragmentation pathways are highly dependent on the molecular structure. nih.gov For this compound, fragmentation is expected to be initiated at the ester functional group and within the pyrrole ring. nih.govlibretexts.org

Common fragmentation pathways for 2-substituted pyrrole derivatives often involve losses of small neutral molecules from the substituent groups. researchgate.netnih.gov For the title compound, likely initial fragmentation steps would include the loss of a methoxy (B1213986) radical (•OCH₃) or methanol (B129727) (CH₃OH) from the ester group, followed by the loss of carbon monoxide (CO).

Table 3: Plausible MS/MS Fragmentation of [C₆H₆FNO₂ + H]⁺

| m/z (Da) | Proposed Fragment | Neutral Loss |

|---|---|---|

| 144.0461 | [M+H]⁺ | - |

| 112.0200 | [M+H - CH₃OH]⁺ | Methanol (CH₃OH) |

| 84.0243 | [M+H - CH₃OH - CO]⁺ | Carbon Monoxide (CO) |

The fragmentation pathways are significantly influenced by the substituents on the pyrrole ring. nih.gov The presence of the fluorine atom can also direct fragmentation, although its migration during fragmentation has been observed in other fluorinated compounds. libretexts.org

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Table 4: Crystallographic Data for the Analog Compound, Methyl 1H-pyrrole-2-carboxylate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₇NO₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | mdpi.comnih.gov |

| a (Å) | 7.5346 (19) | nih.gov |

| b (Å) | 5.4598 (14) | nih.gov |

| c (Å) | 14.730 (4) | nih.gov |

| β (°) | 100.55 (2) | nih.gov |

| Volume (ų) | 595.7 (3) | nih.gov |

The fluorine substituent in this compound would likely influence the crystal packing compared to the non-fluorinated analog, potentially leading to different intermolecular contacts and a modified unit cell.

The crystal structure of a molecule is stabilized by a network of intermolecular interactions. In this compound, several types of interactions are expected to play a crucial role in its supramolecular assembly.

Hydrogen Bonding: The most significant intermolecular interaction is expected to be the N-H···O hydrogen bond between the pyrrole N-H group (donor) and the carbonyl oxygen of the ester group (acceptor) of a neighboring molecule. In the crystal structure of Methyl 1H-pyrrole-2-carboxylate, these interactions form chains of molecules. mdpi.comnih.gov

π-π Stacking: Aromatic rings, including pyrrole, can engage in π-π stacking interactions. researchgate.netnih.gov In the crystal structure of the non-fluorinated analog, C-H···π interactions are observed, contributing to the 3D network. mdpi.com Depending on the crystal packing adopted by the fluorinated derivative, offset π-π stacking between pyrrole rings of adjacent molecules could be a significant stabilizing force. researchgate.netresearchgate.net

Table 5: Summary of Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Hydrogen Bond | N-H (Pyrrole) | O=C (Ester) | A strong, primary interaction likely forming molecular chains. mdpi.comnih.gov |

| Weak Hydrogen Bond | C-H (Ring/Methyl) | F-C | A potential secondary interaction influencing crystal packing. ed.ac.ukresearchgate.net |

| Weak Hydrogen Bond | C-H (Ring/Methyl) | O=C (Ester) | Observed in the non-fluorinated analog, creating dimers between chains. mdpi.com |

| π-Interactions | Pyrrole Ring (π-system) | Pyrrole Ring (π-system) | π-π stacking interactions contributing to the 3D crystal lattice. researchgate.netnih.gov |

The interplay of these various intermolecular forces ultimately dictates the final crystal structure and physical properties of this compound.

Computational and Theoretical Investigations of Methyl 3 Fluoro 1h Pyrrole 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations serve as the foundation for the theoretical examination of Methyl 3-fluoro-1H-pyrrole-2-carboxylate, providing a detailed picture of its molecular characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of organic molecules. Using functionals like B3LYP combined with a suitable basis set (e.g., 6-311+G(d,p)), key electronic properties of this compound can be determined. These calculations reveal how the electron-withdrawing fluorine atom and the methyl carboxylate group influence the electronic environment of the pyrrole (B145914) ring.

A central aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity. Furthermore, DFT calculations can map the electrostatic potential surface, which visually represents the charge distribution and helps predict sites for electrophilic and nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties This table presents typical values for a molecule of this class based on DFT calculations.

| Property | Representative Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | ~2.5 D |

Ab Initio Calculations for Molecular Geometries and Energetics

Ab initio calculations, which are based on first principles without empirical data, are employed to accurately determine the optimized molecular geometry of this compound. These methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) methods with appropriate basis sets, provide precise information on bond lengths, bond angles, and dihedral angles.

These calculations can confirm the planarity of the pyrrole ring and determine the conformational preferences of the methyl carboxylate group relative to the ring. The resulting geometric parameters are essential for a deeper understanding of the molecule's steric and electronic properties and serve as a foundation for further spectroscopic and reactivity studies. The total electronic energy computed at the optimized geometry provides a measure of the molecule's thermodynamic stability. worktribe.com

Table 2: Representative Calculated Geometrical Parameters from Ab Initio Methods This table illustrates typical bond lengths and angles for a 3-fluoropyrrole-2-carboxylate scaffold.

| Parameter | Bond/Angle | Representative Value |

| Bond Length | C2-C3 | ~1.39 Å |

| Bond Length | C3-F | ~1.35 Å |

| Bond Length | C2-C(O) | ~1.48 Å |

| Bond Angle | F-C3-C2 | ~118° |

| Bond Angle | C3-C2-C(O) | ~125° |

| Dihedral Angle | C3-C2-C(O)-O | ~180° (anti-periplanar) |

Spectroscopic Property Prediction and Validation

Computational chemistry is an indispensable tool for the prediction and interpretation of various spectroscopic data, allowing for a direct comparison between theoretical and experimental results.

Computational Prediction of NMR Chemical Shifts (¹H, ¹³C, ¹⁹F)

The prediction of NMR chemical shifts using computational methods, most commonly the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, is a powerful technique for structure elucidation. nih.govrsc.org For this compound, these calculations can predict the chemical shifts for all magnetically active nuclei: ¹H, ¹³C, and ¹⁹F.

The calculations are typically performed on the optimized geometry of the molecule. The predicted chemical shifts are then scaled or referenced against known standards (like TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F) to facilitate comparison with experimental data. nih.govnih.gov Such studies are particularly valuable for assigning specific resonances in complex spectra and for understanding how the electronic effects of the substituents translate into shielding or deshielding of the various nuclei. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. nih.govrsc.org

Table 3: Representative Predicted NMR Chemical Shifts (ppm) These values are illustrative of what would be expected from GIAO/DFT calculations for this molecule.

| Nucleus | Atom | Predicted Chemical Shift (ppm) |

| ¹H | H4 | ~6.3 |

| ¹H | H5 | ~6.9 |

| ¹H | NH | ~9.0 |

| ¹H | OCH₃ | ~3.8 |

| ¹³C | C2 | ~160 |

| ¹³C | C3 | ~145 (d, ¹JCF) |

| ¹³C | C4 | ~110 (d, ²JCF) |

| ¹³C | C5 | ~120 |

| ¹³C | C=O | ~161 |

| ¹³C | OCH₃ | ~52 |

| ¹⁹F | F | ~-140 |

Theoretical Vibrational Spectra Analysis

Theoretical vibrational analysis, performed using DFT calculations, predicts the infrared (IR) and Raman spectra of this compound. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding intensities can be obtained. worktribe.comresearchgate.net

These predicted frequencies correspond to specific molecular motions, such as the N-H stretch, C=O stretch of the ester, C-F stretch, and various ring stretching and bending modes. researchgate.netrsc.orgnih.gov Comparing the computed spectrum with the experimental one allows for a detailed and confident assignment of the observed vibrational bands. Often, the calculated frequencies are systematically scaled by a small factor to account for anharmonicity and limitations in the theoretical model, improving the agreement with experimental data. researchgate.net

Reaction Mechanism Elucidation

Computational chemistry provides profound insights into the pathways of chemical reactions. For this compound, theoretical methods can be used to elucidate the mechanisms of various transformations, such as electrophilic aromatic substitution, nucleophilic attack, or cycloaddition reactions. researchgate.netnih.gov

By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states and intermediates. The calculation of activation energies (the energy difference between reactants and transition states) helps to predict the feasibility and rate of a reaction. For instance, DFT studies can determine whether an electrophilic attack is more likely to occur at the C4 or C5 position of the pyrrole ring by comparing the activation barriers for the two pathways. acs.org These computational investigations can clarify the role of the fluorine and methyl carboxylate groups in directing the regioselectivity and stereoselectivity of reactions, providing a level of detail that is often difficult to obtain through experimental means alone. nih.gov

Intermolecular Interaction Analysis

The arrangement of molecules in the solid state and their behavior in solution are governed by a variety of intermolecular forces. Computational analysis is crucial for understanding these interactions, which influence physical properties like melting point, solubility, and crystal packing.

In the crystalline state, this compound is expected to form distinct hydrogen bonding networks. The pyrrole N-H group is a hydrogen bond donor, while the carbonyl oxygen of the ester is an acceptor. Additionally, the fluorine atom can act as a weak hydrogen bond acceptor.

Computational and crystallographic studies of similar molecules provide a clear picture of these interactions. A study on Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate revealed both N-H⋯O and C-H⋯F hydrogen bonds. nih.govresearchgate.net The strong N-H⋯O hydrogen bond connects molecules into chains, while weaker C-H⋯F interactions link these chains into dimers. nih.govresearchgate.net Similarly, a study of methyl 1H-pyrrole-2-carboxylate (the non-fluorinated parent compound) showed that N-H⋯O hydrogen bonds are the dominant interaction, forming chain motifs in the crystal structure. mdpi.com

DFT calculations have been employed to quantify the strength of such interactions. For example, in a series of fluorinated quinazolines, the intramolecular N-H⋯F hydrogen bond was found to be repulsive in the gas phase (+0.6 kcal/mol) at the geometry enforced by the rigid scaffold, highlighting the complex nature of these interactions. nih.gov However, intermolecular N-H⋯O bonds are generally more stabilizing. Calculations on dimers of pyrrole-2-carboxylate derivatives indicate that systems with N-H⋯O bonds have significantly greater interaction energies than those with only C-H⋯O or C-H⋯Cl bonds. mdpi.com

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···O1 | 0.86 | 2.07 | 2.923(4) | 171 |

| C5-H5···F1 | 0.93 | 2.55 | 3.364(5) | 146 |

These data suggest that for this compound, the primary hydrogen bonding motif will be strong N-H⋯O interactions forming chains or dimers, which may be further organized by weaker C-H⋯F contacts.

Aromatic rings, like the pyrrole in this compound, can engage in π-π stacking interactions, which are crucial for stabilizing crystal structures. acs.org The presence of a fluorine atom can modulate these interactions.

The crystal structure analysis of Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate shows that in addition to hydrogen bonding, π-π stacking interactions connect the molecules into a three-dimensional network, with a measured centroid-centroid separation of 3.8416(10) Å. nih.govresearchgate.net In other pyrrole-containing systems, π-π stacking has been observed to dictate the formation of face-to-face arrangements. acs.org

The solvent environment can significantly influence the conformation and reactivity of a molecule by stabilizing or destabilizing certain conformers or transition states. For this compound, the relative orientation of the ester group and the potential for intramolecular hydrogen bonding could be affected by the solvent.

Computational studies often use implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules to simulate these effects. For example, theoretical investigations on fluorinated anilinoquinazolines showed that a competing hydrogen-bonding solvent like DMSO can weaken an existing intramolecular N-H···F interaction. nih.gov This occurs because the solvent acts as a stronger hydrogen bond acceptor, shifting the conformational equilibrium. nih.gov

Applications of Methyl 3 Fluoro 1h Pyrrole 2 Carboxylate As a Chemical Building Block and Scaffold in Advanced Research

Role in Medicinal Chemistry Research (Excluding Clinical Human Trials and Associated Data)

The fluorinated pyrrole (B145914) scaffold is a privileged structure in medicinal chemistry, offering a template for the development of novel therapeutic agents. Researchers utilize this core to systematically build and test molecules for interaction with specific biological targets.

The compound serves as a fundamental starting point for constructing more elaborate pyrrole-based scaffolds. Its ethyl ester counterpart, ethyl 3-fluoro-1H-pyrrole-2-carboxylate, is commercially available and serves as a key building block for creating drug candidates, such as those targeting the hepatitis B virus. nih.govresearchgate.net The synthesis of new halogen-substituted pyrrole building blocks, including derivatives of the title compound, allows for the exploration of chemical space and the development of molecules tailored for specific biological targets. nih.gov For instance, the synthesis of 3-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid has been achieved starting from the ethyl ester, demonstrating its utility in generating functionalized scaffolds for further investigation. nih.gov

The functionalized pyrrole core is instrumental in developing lead compounds that act as chemical probes to study biological systems. These probes, often enzyme inhibitors, help in understanding disease mechanisms at a molecular level.

DNA Gyrase B Inhibitors: Derivatives of ethyl 3-fluoro-1H-pyrrole-2-carboxylate have been successfully converted into potent, nanomolar inhibitors of bacterial DNA gyrase B, an important target for antibacterial drugs. nih.gov This demonstrates the scaffold's value in generating highly active compounds for target validation. nih.gov

COX-2 Probes: In a related context, pyrrole cores are used to design fluorescent probes for cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. nih.gov By modifying the substituents on the pyrrole ring, researchers can develop selective inhibitors and probes whose activity can be comparable to prescribed anti-inflammatory drugs like Celecoxib. nih.gov

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. By systematically modifying the structure of Methyl 3-fluoro-1H-pyrrole-2-carboxylate and its derivatives, chemists can determine which molecular features are essential for biological activity.

For example, in the development of anti-tuberculosis agents based on a pyrrole-2-carboxamide scaffold, SAR studies revealed critical structural requirements for activity against the MmpL3 transporter. nih.gov It was found that the hydrogen atom on the pyrrole ring and the hydrogen on the amide nitrogen were crucial; replacing the pyrrole hydrogen with a methyl group reduced activity significantly, while replacing both hydrogens resulted in a complete loss of activity. nih.gov Similarly, when developing pyrrolone-based antimalarial agents, removing methyl groups from the pyrrole B-ring led to a substantial loss of activity, indicating their importance for the compound's efficacy. nih.gov

| Scaffold/Target | Modification | Impact on Activity | Reference |

|---|---|---|---|

| Pyrrole-2-carboxamide / MmpL3 (Tuberculosis) | Replace pyrrole N-H with N-CH₃ | ~50-fold reduction in activity | nih.gov |

| Pyrrole-2-carboxamide / MmpL3 (Tuberculosis) | Replace both pyrrole N-H and amide N-H with methyl groups | Complete loss of activity | nih.gov |

| Pyrrolone / Plasmodium falciparum (Malaria) | Remove methyl groups from the pyrrole ring | ~20-25-fold loss in activity | nih.gov |

| Pyrrolone / Plasmodium falciparum (Malaria) | Replace pyrrole ring with imidazole, pyrazole, or furan | Significant loss of activity (~20-1000-fold) | nih.gov |

The title compound and its ethyl analog are key precursors in the synthesis of molecules with potential therapeutic applications across various diseases. nih.govnih.gov The 3-fluoro-1H-pyrrole-2-carboxamide moiety is found in promising preclinical candidates. nih.gov

Hepatitis B Virus (HBV) Inhibitors: Ethyl 3-fluoro-1H-pyrrole-2-carboxylate is explicitly identified as a crucial building block for a preclinical drug candidate targeting the hepatitis B virus. nih.govresearchgate.net The pyrrole scaffold is a key feature of certain capsid assembly modulators (CAMs) that are being investigated as potential curative therapies for HBV. nih.gov

Anti-Tuberculosis (Anti-TB) Agents: The pyrrole-2-carboxamide scaffold, which can be synthesized from this precursor, is the basis for a novel class of inhibitors targeting the Mycobacterium tuberculosis MmpL3 transporter. nih.gov This transporter is essential for the survival of the bacterium, making it an attractive target for new anti-TB drugs. nih.gov

DNA Gyrase B Inhibitors: As mentioned, this scaffold has been successfully utilized to create nanomolar inhibitors of bacterial DNA gyrase B, highlighting its potential in the development of new antibacterial agents. nih.gov

| Therapeutic Target/Area | Role of Pyrrole Scaffold | Example | Reference |

|---|---|---|---|

| Hepatitis B Virus (HBV) | Key building block for preclinical drug candidates. | Capsid Assembly Modulators (CAMs). | nih.govresearchgate.netnih.gov |

| Tuberculosis (TB) | Core scaffold for inhibitors of the MmpL3 transporter. | Pyrrole-2-carboxamide derivatives. | nih.gov |

| Bacterial Infections | Precursor to potent enzyme inhibitors. | Nanomolar inhibitors of DNA gyrase B. | nih.gov |

Contributions to Organic Synthesis Methodologies

Beyond its direct applications in medicinal chemistry, this compound is a valuable tool for developing new synthetic methods and constructing complex molecular architectures.

The compound's reactivity makes it an important intermediate for synthesizing a variety of more complex heterocyclic structures. For example, the Vilsmeier-Haack formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate provides a mixture of 4- and 5-formylated regioisomers. nih.gov These isomers can be separated and used as distinct intermediates for further synthetic transformations, opening pathways to diverse functionalized pyrrole derivatives. nih.gov This highlights the role of the fluorinated pyrrole as a versatile platform in synthetic chemistry, enabling access to a wide range of complex molecules. nih.gov Furthermore, related fluorophenyl pyrrole aldehydes are key intermediates in the industrial synthesis of drugs such as Vonoprazan, an oral gastric acid resistant medication, underscoring the importance of this class of compounds in creating complex pharmaceuticals. google.com

Substrate for Developing Novel Synthetic Reactions

The structural features of this compound make it an excellent substrate for the exploration and development of new synthetic methodologies. The pyrrole ring is a common motif in bioactive compounds, and the presence of a fluorine atom and an ester group provides multiple sites for chemical modification. nih.gov

Researchers utilize this compound to investigate the reactivity of the fluorinated pyrrole core. For instance, the ethyl analog, Ethyl 3-fluoro-1H-pyrrole-2-carboxylate, has been shown to undergo Vilsmeier-Haack formylation, which introduces a formyl group onto the pyrrole ring. nih.gov This reaction demonstrates the potential to further functionalize the heterocyclic core, opening pathways to a diverse range of derivatives. The identity of the resulting regioisomers in such reactions can be confirmed using techniques like 19F and 13C NMR spectroscopy. nih.gov

Furthermore, the functional groups of this compound can be targeted for various transformations:

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acyl chlorides, or other derivatives. nih.gov For example, the hydrolysis of the related ethyl ester to its carboxylic acid has been achieved using sodium hydroxide (B78521) in ethanol (B145695). nih.gov

Pyrrole N-H: The nitrogen atom of the pyrrole ring can be alkylated or arylated to introduce further diversity.

Pyrrole Ring Carbons: The carbon atoms of the pyrrole ring can potentially participate in cross-coupling reactions, allowing for the introduction of various substituents. The Suzuki reaction is a central method for synthesizing substituted pyrrole derivatives.

By serving as a starting material in these and other reactions, this compound enables chemists to test new synthetic strategies and expand the toolbox of modern organic chemistry.

Potential in Agrochemical Research (Excluding Specific Product Data)

The incorporation of fluorine into organic molecules is a well-established strategy in agrochemical research to enhance the efficacy and metabolic stability of active compounds. numberanalytics.comnumberanalytics.com Fluorinated compounds are prevalent in modern agriculture, with organofluorine chemistry playing a crucial role in the development of new herbicides, insecticides, and fungicides. numberanalytics.comresearchgate.net The unique properties of the fluorine atom, such as its high electronegativity, can significantly modify the biological activity of a molecule. ccspublishing.org.cn

Heterocyclic scaffolds, particularly those containing nitrogen like pyrrole, are found in a large percentage of commercial agrochemicals. nih.gov The 3-fluoro-1H-pyrrole-2-carboxamide moiety, structurally related to this compound, is a known fragment in bioactive compounds. nih.gov

Given these industry-wide trends, this compound represents a scaffold with significant potential for exploration in agrochemical research. Although specific data on its direct use in commercial agrochemical products is not detailed, its structural motifs—a fluorinated heterocycle—are of high interest. Research in this area would likely involve synthesizing derivatives by modifying the ester and the pyrrole ring to screen for potential herbicidal, fungicidal, or insecticidal activity. The aim is to fine-tune properties like stability, lipophilicity, and target binding, which are critical for developing effective and environmentally safer agrochemicals. researchgate.net

Exploration in Materials Science (Excluding Commercial Product Development)

In the field of materials science, there is a continuous search for novel organic molecules with specific electronic and optical properties for use in advanced applications. Heterocyclic compounds are fundamental building blocks for organic electronic materials, including Organic Light-Emitting Diodes (OLEDs). numberanalytics.com These compounds often serve as charge transport materials, emissive materials, or hosts within OLED devices. numberanalytics.com

The introduction of fluorine into organic molecules can tune their electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a critical aspect of designing materials for OLEDs. google.com Some chemical suppliers categorize fluorinated building blocks, including those with pyrrole structures, under materials science for applications like OLEDs.

While specific commercial product development involving this compound is not documented, its structure is relevant to this area of research. It can be used as a starting point for the synthesis of larger, more complex molecules intended for materials science applications. For example, the ester functional group could be modified to attach the pyrrole core to a polymer backbone or another conjugated system. The fluorine atom can enhance the stability and influence the molecular packing of the resulting materials in the solid state. Therefore, this compound is a subject of academic and industrial exploration for creating new materials with tailored optoelectronic characteristics.

Compound Information Tables

Physical and Chemical Properties of Related Compounds

| Property | Value | Compound | Source |

| Molecular Formula | C₇H₈FNO₂ | Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | nih.gov |

| Molecular Weight | 157.14 g/mol | Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | nih.gov |

| XLogP3 | 1.4 | Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | nih.gov |

| Hydrogen Bond Donor Count | 1 | Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | nih.gov |

| Rotatable Bond Count | 2 | Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | nih.gov |

| Topological Polar Surface Area | 42.1 Ų | Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | nih.gov |

| Melting Point | 85-89 °C | Methyl 1H-pyrrole-3-carboxylate | sigmaaldrich.com |

Spectroscopic Data of Related Compounds

| Type | Data | Compound | Source |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.25 (s, 1H), 11.51 (s, 1H), 6.45 (dd, J = 2.9, 1.1 Hz, 1H), 2.13 (s, 3H) | 4-Fluoro-5-methyl-1H-pyrrole-2-carboxylic Acid | nih.gov |

| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -167.66 to -167.70 (m) | 4-Fluoro-5-methyl-1H-pyrrole-2-carboxylic Acid | nih.gov |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.32 (s, 1H), 11.25 (s, 1H), 6.66 (app t, J = 4.4 Hz, 1H), 1.93 (s, 3H) | 3-Fluoro-5-methyl-1H-pyrrole-2-carboxylic Acid | nih.gov |

| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -156.45 | 3-Fluoro-5-methyl-1H-pyrrole-2-carboxylic Acid | nih.gov |

| ¹H NMR | Available | Pyrrole-2-carboxylic acid | chemicalbook.com |

Future Research Directions and Emerging Trends in the Chemistry of Methyl 3 Fluoro 1h Pyrrole 2 Carboxylate

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, and Methyl 3-fluoro-1H-pyrrole-2-carboxylate represents a valuable building block in this endeavor. The unique physicochemical properties imparted by the fluorine atom—such as increased metabolic stability, enhanced lipophilicity, and altered electronic character—make this compound and its derivatives highly attractive for the development of novel therapeutics and chemical tools. nih.govnih.gov As research progresses, several key areas are emerging that promise to unlock the full potential of this fluorinated pyrrole (B145914) core. These future directions focus on more efficient and sustainable synthesis, precise molecular editing, predictive computational design, and innovative applications in chemical biology.

Q & A

Q. What are the common synthetic routes for Methyl 3-fluoro-1H-pyrrole-2-carboxylate, and what methodological considerations are critical for optimizing yield and purity?

Answer: The synthesis of this compound typically involves fluorination of a pyrrole precursor followed by esterification. A key route involves nucleophilic substitution or directed C–H fluorination using reagents like Selectfluor™. For example, ethyl 3-fluoro-1H-pyrrole-2-carboxylate (CAS: 937046-96-3) is synthesized via esterification of the corresponding carboxylic acid using methanol under acidic conditions . Critical considerations include:

- Reagent selection : Fluorinating agents must balance reactivity and selectivity to avoid over-fluorination.

- Reaction monitoring : Use thin-layer chromatography (TLC) or LC-MS to track intermediates.

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) is essential for isolating the ester product.

- Yield optimization : Lower temperatures (0–5°C) during fluorination minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Answer: Key techniques include:

- NMR spectroscopy :

- ¹H NMR : The fluorine atom induces splitting patterns in adjacent protons. For example, the pyrrole ring protons show distinct coupling (e.g., ) .

- ¹⁹F NMR : A singlet near -120 to -150 ppm confirms fluorine incorporation .

- IR spectroscopy : Stretching vibrations for C=O (∼1700 cm⁻¹) and C–F (∼1100 cm⁻¹) validate ester and fluorine groups.

- Mass spectrometry (MS) : ESI-MS or EI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 173.1) and fragmentation patterns.

Q. Data interpretation tips :

- Compare experimental shifts with computed values (DFT) to resolve ambiguities .

- Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations in crowded spectra.

Advanced Research Questions

Q. How can computational methods like DFT be integrated with experimental data to resolve structural ambiguities in this compound?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular geometry, NMR chemical shifts, and vibrational spectra. For example:

- Geometry optimization : Compare computed bond lengths/angles with X-ray crystallography data to validate tautomeric forms or substituent positions .

- NMR validation : Calculate isotropic shielding constants (e.g., using GIAO method) to match experimental ¹H/¹⁹F shifts. Discrepancies >0.5 ppm may indicate solvent effects or dynamic processes .

- Electrostatic potential maps : Identify reactive sites for fluorination or nucleophilic attack.

Case study : A DFT study of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate resolved tautomerism using computed vs. experimental IR and NMR data .

Q. What challenges arise in X-ray crystallographic analysis of fluorinated pyrrole derivatives, and how can SHELX tools address these?

Answer: Challenges include:

- Disorder : Fluorine’s high electronegativity can cause anisotropic displacement, requiring refinement with restraints (e.g., SIMU/DELU in SHELXL) .

- Weak diffraction : Fluorine’s low electron density reduces data resolution. Use high-intensity synchrotron sources.

- Twinned crystals : SHELXD/SHELXE can deconvolute overlapping reflections via dual-space methods .

Q. Best practices :

- Refine structures with SHELXL using Hirshfeld rigid-bond restraints for C–F bonds.

- Validate with PLATON’s ADDSYM to check for missed symmetry .

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts in fluorinated heterocycles?

Answer: Discrepancies often arise from solvent effects, conformational dynamics, or computational approximations. Mitigation strategies:

- Solvent modeling : Include implicit solvent models (e.g., PCM for DMSO) in DFT calculations .

- Dynamic averaging : Use MD simulations to account for ring puckering or rotational barriers.

- Scalar corrections : Apply linear regression to align computed and experimental shifts (e.g., δ_exp = a × δ_calc + b) .

Example : For 3-methyl-4-(6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid, computed ¹H NMR shifts deviated by <0.3 ppm after solvent correction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.